N2-[(4-CHLOROPHENYL)METHYL]-6-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
Description
N2-[(4-Chlorophenyl)Methyl]-6-(2,6-Dimethylmorpholin-4-Yl)-5-Nitropyrimidine-2,4-Diamine is a pyrimidine derivative characterized by a nitro group at position 5, a 2,6-dimethylmorpholine substituent at position 6, and a (4-chlorophenyl)methyl group on the N2 amine (Figure 1).
Properties
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O3/c1-10-8-23(9-11(2)27-10)16-14(24(25)26)15(19)21-17(22-16)20-7-12-3-5-13(18)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H3,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWFHUGYTWXRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-CHLOROPHENYL)METHYL]-6-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Substitution reactions: Introducing the 4-chlorobenzyl and 2,6-dimethylmorpholin-4-yl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Amines: Reduction of the nitro group can yield corresponding amines.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-CHLOROPHENYL)METHYL]-6-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrimidine Derivatives
Pyrimidine derivatives share a common six-membered aromatic ring with two nitrogen atoms but differ in substituent patterns, which critically impact their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Key Structural Features of Selected Pyrimidine Derivatives
Key Observations:
Position 6 Substituents: The target compound’s 2,6-dimethylmorpholine group introduces steric bulk and a rigid oxygen-containing heterocycle, which may enhance solubility compared to the piperidin-1-yl group in the analog G786-0073 . Morpholine derivatives are often preferred in drug design due to their favorable pharmacokinetic profiles.
N2 Substituents :
- The (4-chlorophenyl)methyl group on N2 in the target compound provides aromaticity and lipophilicity, which could improve membrane permeability compared to the N2,N2-diethyl group in the diethyl analog . The chlorine atom may also engage in halogen bonding with biological targets.
Nitro Group at Position 5 :
- Present in both the target compound and G786-0073, the nitro group is a strong electron-withdrawing substituent. This feature likely stabilizes the pyrimidine ring’s electron-deficient state, facilitating interactions with electron-rich enzymatic pockets .
Biological Implications: Olomoucine, a known cyclin-dependent kinase (CDK) inhibitor, shares a diaminopyrimidine core but lacks the nitro group and morpholine substituent. Its N6-cyclopentyl group highlights the importance of bulky substituents in kinase selectivity . The target compound’s nitro group may confer distinct target specificity compared to Olomoucine.
Biological Activity
N2-[(4-Chlorophenyl)methyl]-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H21ClN4O2
- Molecular Weight : 348.83 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine core substituted with a nitro group and a morpholine ring, which is significant for its biological activity.
Preliminary studies suggest that the compound exhibits antiviral properties, particularly against human adenovirus (HAdV). The mechanism involves interference with viral DNA replication processes, which is crucial for the inhibition of viral proliferation. Compounds structurally similar to N2-[(4-Chlorophenyl)methyl]-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine have shown increased selectivity indexes and potency against HAdV strains .
Antiviral Activity
Recent research indicates that derivatives of this compound demonstrate significant antiviral activity. For instance:
- Compound 15 exhibited an IC50 value of 0.27 μM against HAdV with a CC50 value of 156.8 μM , indicating a favorable therapeutic index .
Anticancer Properties
In vitro studies have suggested that the compound may also possess anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects that warrant further investigation.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that the compound can be administered safely at doses up to 150 mg/kg in animal models without significant toxicity . This opens avenues for further studies into its therapeutic window and safety profile in humans.
Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of various substituted pyrimidines found that N2-[(4-Chlorophenyl)methyl]-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine exhibited promising results against HAdV. The study highlighted its mechanism of action involving inhibition of viral replication .
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. Further analysis is required to elucidate the specific pathways involved in this cytotoxicity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O2 |
| Molecular Weight | 348.83 g/mol |
| IC50 (Antiviral) | 0.27 μM |
| CC50 (Antiviral) | 156.8 μM |
| Maximum Tolerated Dose | 150 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
